Neocrotocembranal

Description

Structure

3D Structure

Properties

Molecular Formula |

C20H30O |

|---|---|

Molecular Weight |

286.5 g/mol |

IUPAC Name |

(1E,5E,9E,11E)-5,9-dimethyl-12-propan-2-ylcyclotetradeca-1,5,9,11-tetraene-1-carbaldehyde |

InChI |

InChI=1S/C20H30O/c1-16(2)20-13-11-18(4)8-5-7-17(3)9-6-10-19(15-21)12-14-20/h7,10-11,13,15-16H,5-6,8-9,12,14H2,1-4H3/b17-7+,18-11+,19-10+,20-13+ |

InChI Key |

SQMACIRXDFOOLF-SKTYWBPTSA-N |

Isomeric SMILES |

C/C/1=C\CC/C(=C/C=C(\CC/C(=C\CC1)/C=O)/C(C)C)/C |

Canonical SMILES |

CC1=CCCC(=CC=C(CCC(=CCC1)C=O)C(C)C)C |

Synonyms |

neocrotocembranal |

Origin of Product |

United States |

Chemical Profile

Structure and Stereochemistry

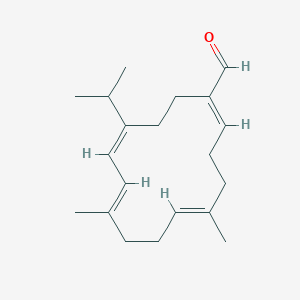

Neocrotocembranal is a cembranoid diterpene, characterized by a 14-membered carbon ring. mdpi.com Its molecular formula has been determined as C₂₀H₃₀O. datapdf.com The structure of this compound was elucidated through various spectroscopic techniques, including ¹H NMR, ¹³C NMR, COSY, NOESY, DEPT, HMQC, and HMBC, as well as High-Resolution Electron Impact Mass Spectrometry (HREIMS). datapdf.com

Botanical Identification and Classification of Croton oblongifolius (Euphorbiaceae)

Physicochemical Properties

The physicochemical properties of this compound have been characterized as follows:

| Property | Value |

| Appearance | Pale yellow oil datapdf.com |

| Optical Activity | Optically inactive datapdf.com |

| Molecular Formula | C₂₀H₃₀O datapdf.com |

| Molecular Weight | 286.2291 g/mol datapdf.com |

| UV (EtOH) λmax | 246sh (log 4.21) nm datapdf.com |

| IR νmax (cm⁻¹) | 2704 (C-H, aldehyde), 1690 (C=O), 1639 (C=C) datapdf.com |

Structural Elucidation and Stereochemical Characterization of Neocrotocembranal

Spectroscopic Techniques for Structure Determination

The determination of Neocrotocembranal's chemical structure was a puzzle solved by employing a suite of spectroscopic methods. Each technique provided crucial pieces of information, which, when combined, revealed the complete picture of the molecule. datapdf.com

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy was paramount in defining the carbon skeleton and the placement of protons within the this compound molecule. datapdf.com

The ¹H NMR spectrum of this compound provided the initial clues to its structure. It indicated the presence of an isopropyl group, two vinylic methyl groups, four olefinic protons, and a distinct aldehyde proton. datapdf.com The ¹³C NMR and Distortionless Enhancement by Polarization Transfer (DEPT) experiments further clarified the carbon framework, revealing the existence of 19 non-equivalent carbons. These were categorized into ten sp³ hybridized carbons and eight sp² hybridized carbons, in addition to an aldehyde carbon. datapdf.com

Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound (in CDCl₃) datapdf.com

| Position | ¹³C Chemical Shift (δC) | ¹H Chemical Shift (δH), Multiplicity, J (Hz) |

|---|---|---|

| 1 | 146.2 (s) | 5.96 (1H, d, 11.0) |

| 2 | 118.4 (d) | 5.84 (1H, dd, 1.4, 11.0) |

| 3 | 119.8 (d) | 2.12 (2H, m) |

| 4 | 135.4 (s) | 2.22 (2H, m) |

| 5 | 37.4 (t) | 5.13 (1H, t, 6.4) |

| 6 | 24.8 (t) | 2.24 (2H, m) |

| 7 | 128.0 (d) | 2.50 (2H, m) |

| 8 | 134.0 (s) | 6.39 (1H, t, 7.8) |

| 9 | 38.5 (t) | 2.32 (2H, m) |

| 10 | 30.0 (t) | 2.20 (2H, m) |

| 11 | 155.0 (d) | 2.40 (1H, heptet, 6.7) |

| 12 | 143.9 (s) | 1.04 (6H, d, 6.7) |

| 13 | 24.1 (t) | 1.67 (3H, s) |

| 14 | 28.7 (t) | 1.68 (3H, s) |

| 15 | 34.0 (d) | 9.28 (1H, s) |

| 16, 17 | 22.0 (q) | |

| 18 | 18.0 (q) | |

| 19 | 17.2 (q) |

Assignments were confirmed by DEPT, COSY, HMBC, and NOESY experiments.

Two-dimensional NMR experiments were instrumental in assembling the molecular fragments suggested by 1D NMR. datapdf.com Correlation Spectroscopy (COSY) helped establish the proton-proton coupling networks, outlining the sequence of protons in the structure. Heteronuclear Multiple Quantum Coherence (HMQC) correlated each proton to its directly attached carbon atom. The long-range connectivity between protons and carbons was pieced together using Heteronuclear Multiple Bond Correlation (HMBC) experiments. datapdf.com For instance, HMBC correlations were key in confirming the placement of the aldehyde group and the isopropyl substituent. datapdf.com Furthermore, Nuclear Overhauser Effect Spectroscopy (NOESY) provided insights into the spatial proximity of protons, which was crucial for determining the stereochemistry of the double bonds. The NOESY correlations, particularly the lack of correlation between the aldehyde proton (H-20) and H-13, confirmed the E-configuration of the Δ¹¹ olefin. datapdf.com

1D NMR (¹H NMR, ¹³C NMR, DEPT) Analysis

Mass Spectrometry (MS) Applications

Mass spectrometry was employed to determine the exact mass and molecular formula of this compound.

High-Resolution Electrospray Ionization Mass Spectrometry (HREIMS) was a critical tool in this process. It provided a highly accurate mass measurement, which allowed for the unambiguous determination of the molecular formula as C₂₀H₃₀O. datapdf.com The experimentally observed mass-to-charge ratio (m/z) of 286.2290 was in excellent agreement with the calculated value of 286.2291 for this formula. datapdf.com

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy offered direct evidence for the presence of key functional groups within the this compound structure. datapdf.com The IR spectrum displayed a characteristic absorption peak at 2704 cm⁻¹, indicative of the C-H stretching vibration of an aldehyde group. datapdf.com A strong absorption at 1690 cm⁻¹ suggested the presence of an α,β-unsaturated carbonyl group. datapdf.com Additionally, a peak at 1639 cm⁻¹ was attributed to the carbon-carbon double bond stretching vibration. datapdf.com

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| Crotocembraneic acid |

Advanced Structural Confirmation Methodologies for Related Cembranoids

To unambiguously determine the complex three-dimensional structures of cembranoids, researchers employ advanced analytical techniques. While this compound's initial structure was defined by spectroscopy, the absolute configuration and conformational nuances of related compounds are often confirmed using the following methods.

X-ray Diffraction Analysis

Single-crystal X-ray diffraction is a powerful technique for the definitive determination of a molecule's three-dimensional structure, including its absolute stereochemistry. researchgate.net This method provides an atomic-resolution map of the molecule in its crystalline state. For many cembranoid diterpenes, which often possess multiple chiral centers, X-ray analysis is the gold standard for unambiguous structural assignment. mdpi.comrsc.orgresearchgate.net

The technique relies on obtaining a suitable single crystal of the compound, which can sometimes be a challenge. Once a crystal is grown, it is irradiated with X-rays, and the resulting diffraction pattern is analyzed to build a model of the electron density, revealing the precise position of each atom. The resulting data can confirm the planar structure, relative stereochemistry, and, crucially, the absolute configuration by analyzing anomalous scattering effects, often measured by the Flack parameter. mdpi.commit.edu This has been successfully applied to numerous cembranoids, such as meijicrassolin A and incensfuran, providing incontrovertible proof of their stereochemical features. mdpi.comrsc.orgresearchgate.net

Table 2: Examples of Cembranoids Characterized by X-ray Crystallography

| Compound | Source Organism | Key Finding from X-ray Analysis |

|---|---|---|

| Meijicrassolin A | Soft Coral Sarcophyton crassocaule | Determined the full structure and absolute configuration as 3S, 4S, 11S, 12R. mdpi.com |

| Incensfuran | Boswellia papyrifera | Established the relative and absolute configuration as (1S,4R,5R). rsc.orgresearchgate.net |

Quantum Mechanical NMR (QM-NMR) Calculations

When single crystals suitable for X-ray analysis cannot be obtained, quantum mechanical (QM) calculations of NMR parameters have become an indispensable tool for structural and stereochemical assignment. frontiersin.org This computational approach, often referred to as QM-NMR, bridges theoretical chemistry with experimental data to solve complex structural problems. acs.org

The methodology involves several steps:

Conformational Search: All possible stereoisomers of the target molecule are generated in silico. A systematic conformational search is performed for each isomer to identify all low-energy conformers, as flexible molecules like cembranoids exist as a population of different shapes. frontiersin.orgacgpubs.org

Geometry Optimization: The geometries of these conformers are optimized using quantum mechanical methods, such as Density Functional Theory (DFT). comporgchem.com

NMR Parameter Calculation: NMR properties, primarily 1H and 13C chemical shifts (δ) and sometimes spin-spin coupling constants (J), are calculated for each optimized conformer. frontiersin.org

Boltzmann Averaging: The calculated NMR parameters for all conformers of a given isomer are averaged based on their calculated Boltzmann populations, yielding a theoretical NMR spectrum for that isomer.

Comparison and Analysis: The theoretical spectra of all possible isomers are compared against the experimental NMR data. Statistical tools, such as the DP4+ probability analysis, are frequently used to determine which theoretical isomer provides the best match to the experimental data, thereby allowing for the assignment of the correct relative and absolute configuration. comporgchem.comresearchgate.net

This approach has been successfully used to assign the configurations of numerous complex terpenes and cembranoids, sometimes even correcting previously proposed structures or providing insight into solution-state conformations that differ from solid-state crystal structures. comporgchem.comnih.gov

Stereochemical Assignments and Conformational Analysis of this compound

The stereochemistry of this compound is defined by the geometry of its four endocyclic double bonds. Based on the original spectroscopic work and its formal IUPAC name, all four double bonds are assigned the (E)-configuration, leading to the name (1E,5E,9E,11E)-5,9-dimethyl-12-propan-2-ylcyclotetradeca-1,5,9,11-tetraene-1-carbaldehyde. datapdf.comnih.gov The original isolation paper did not report optical activity, and further studies detailing the assignment of any specific chiral centers have not been published. datapdf.com

A full conformational analysis of this compound has not been specifically reported, but the behavior of cembranoid macrocycles is well-studied. The 14-membered ring imparts significant conformational flexibility. acgpubs.orgacgpubs.org Understanding its three-dimensional shape requires exploring its potential energy surface to identify stable, low-energy conformers. frontiersin.org

Studies on related cembranoids demonstrate that these molecules are often conformationally mobile, existing as an equilibrium of multiple conformers in solution. acgpubs.orgnih.gov The specific shape and conformational mobility are influenced by factors like the pattern of substitution and the presence of additional rings fused to the macrocycle. nih.govchemrxiv.org A comprehensive analysis for this compound would involve computational methods, such as a Monte Carlo or molecular dynamics search followed by DFT optimization, similar to studies performed on other cembranoids. acgpubs.orgacgpubs.org These calculations would identify the ensemble of low-energy structures that this compound likely adopts in solution, providing a deeper understanding of its three-dimensional properties beyond its static structural formula.

Biosynthetic Pathways and Chemical Synthesis Approaches of Neocrotocembranal

Proposed Biosynthetic Pathways of Neocrotocembranal and Related Cembranoids

The biosynthesis of cembranoids, while not elucidated in full detail for every member of the class, is understood to follow a conserved pathway, particularly in the initial steps. These pathways are best characterized in organisms like tobacco plants and soft corals, and it is proposed that similar mechanisms are active in Croton species. mdpi.comrsc.orgresearchgate.net

Precursor Identification (e.g., Geranylgeranyl Pyrophosphate)

The biosynthesis of all diterpenes, including cembranoids like this compound, originates from the common C20 precursor, (E,E,E)-geranylgeranyl pyrophosphate (GGPP). rsc.orgnottingham.ac.uk GGPP itself is an intermediate in the broader terpenoid pathway and serves as the linear, achiral substrate for the cyclization reactions that define the diterpenoid skeletons. nottingham.ac.uk The formation of cembranoids is initiated by the one-step cyclization involving the C-1 and C-14 positions of GGPP.

Enzymatic Steps and Transformations

Following the generation of the linear GGPP precursor, the proposed biosynthesis of cembranoids involves a cascade of enzymatic reactions. While the specific enzymes in Croton oblongifolius have not been isolated and characterized, a general pathway can be inferred from studies in other organisms. rsc.orgnottingham.ac.uk

The key steps are believed to be:

Cyclization: The biosynthesis is initiated by a diterpene synthase, specifically a cembratriene-ol synthase (CBTS) in tobacco, which catalyzes the cyclization of the linear GGPP into the characteristic 14-membered cembrane (B156948) ring. nottingham.ac.uk This initial cyclization often produces hydroxylated intermediates, such as cembratriene-ols (CBT-ols). nottingham.ac.uk

Oxidative Modifications: The initial cembrane scaffold undergoes a series of subsequent modifications, primarily oxidative transformations catalyzed by enzymes like cytochrome P450 monooxygenases. nottingham.ac.uk These enzymes introduce further functional groups, such as hydroxyls, epoxides, and ketones, at various positions on the ring. rsc.org In the case of this compound, these oxidative steps are responsible for generating the aldehyde functional group that is a defining feature of its structure. nih.gov The diverse array of cembranoids found in nature arises from the varied and regioselective nature of these enzymatic oxidations. rsc.org

Chemical Synthesis Strategies for this compound

The synthesis of cembranoids presents a significant challenge to chemists due to the entropic penalty of forming a medium-sized, 14-membered ring.

Total Synthesis Approaches

As of the date of this review, a de novo total synthesis of this compound has not been reported in the scientific literature. Synthetic efforts in the cembranoid field have often focused on other members of the family, employing various macrocyclization strategies to construct the core 14-membered ring. nottingham.ac.uk A synthesis of the southern furan (B31954) segment of related furanocembranoids, also from Croton oblongifolius, has been accomplished, highlighting the complexity and modular approach often required for these molecules. researchgate.net

Semisynthesis from Natural Precursors

While a total synthesis is lacking, semisynthetic studies have been performed on closely related natural precursors. Neocrotocembraneic acid, a cembranoid isolated alongside this compound from Croton oblongifolius where the aldehyde group is replaced by a carboxylic acid, has been used as a starting material for the synthesis of new derivatives. researchgate.netnih.govacs.org

In one such study, a series of novel amide derivatives of neocrotocembraneic acid were designed and synthesized to evaluate their potential as antitumor agents. nih.gov These semisynthetic modifications were carried out to explore the structure-activity relationships (SAR) of this cembranoid scaffold. nih.gov The antiproliferative activities of the resulting amide derivatives were tested against several human tumor cell lines, with some compounds showing moderate to good activity. nih.gov Notably, one derivative demonstrated more potent activity than the reference drug etoposide (B1684455) against a drug-resistant leukemia cell line, indicating that semisynthesis can be a powerful tool for developing new therapeutic leads from natural products. nih.gov

Biological Activities and Pharmacological Investigations of Neocrotocembranal Excluding Clinical Human Trials and Safety Profiles

In Vitro Biological Activity Profiling of Neocrotocembranal

The in vitro biological profiling of this compound has revealed distinct pharmacological activities, which are detailed in the subsequent sections.

Investigations on Platelet Aggregation Modulation

Research has demonstrated that this compound possesses inhibitory activity against platelet aggregation. scispace.comscielo.br Specifically, studies have shown that this compound, isolated from the stem bark of Croton oblongifolius, inhibits platelet aggregation induced by thrombin. nih.govacs.orgresearchgate.net The inhibitory concentration (IC₅₀) value for this activity was determined to be 47.21 µg/mL. nih.govacs.orgresearchgate.net

Cytotoxicity Studies on Cell Lines

This compound and related compounds from Croton oblongifolius have been evaluated for their cytotoxic potential against various cancer cell lines.

In vitro studies have confirmed the cytotoxic effects of this compound against the murine P-388 leukemia cell line. scispace.comscielo.br The compound exhibited an IC₅₀ value of 6.48 µg/mL against these cells. nih.govacs.orgresearchgate.net The P-388 cell line is a commonly used model in cancer research for screening potential anti-cancer compounds. cytion.com

Table 1: Cytotoxicity of this compound against P-388 Leukemia Cells

| Compound | Cell Line | IC₅₀ (µg/mL) | Source |

|---|

A variety of other diterpenoids isolated from Croton oblongifolius have demonstrated significant cytotoxic activity against a panel of human cancer cell lines. divyarasayan.orgruh.ac.lk These cell lines include HepG2 (human liver hepatoblastoma), SW620 (human colon adenocarcinoma), CHAGO (lung carcinoma), KATO3 (human gastric carcinoma), and BT474 (human breast ductal carcinoma). researchgate.netresearchgate.net

For instance, the furoclerodane diterpene, croblongifolin, showed significant cytotoxicity against all five of these cell lines. nih.gov Similarly, novel furanocembranoids from the plant's stem bark displayed broad cytotoxic effects. researchgate.net Halimane diterpenoids, such as crotohalimaneic acid, also exhibited non-specific, potent cytotoxic activity. researchgate.net

Table 2: Cytotoxicity of Diterpenoids from Croton oblongifolius against Various Cancer Cell Lines (IC₅₀ in µg/mL)

| Compound | HepG2 | SW620 | CHAGO | KATO3 | BT474 | Source |

|---|---|---|---|---|---|---|

| Crotohalimaneic acid | 0.1 | 0.2 | 0.2 | 7.5 | 0.4 | researchgate.net |

| Crotohalimonetic acid | 0.1 | 0.1 | 5.2 | 8.2 | 0.1 | researchgate.net |

| Furanocembranoid 1 (201) | 5.6 | 6.3 | 7.0 | 5.9 | 7.8 | researchgate.net |

| Compound (203) | 5.7 | 5.6 | 7.1 | 8.2 | 9.6 | researchgate.net |

| Compound (204) | 6.1 | 6.0 | 9.3 | 8.1 | 9.6 | researchgate.net |

Leukemia P-388 Cell Line Cytotoxicity by this compound

Enzyme Inhibition Assays

Investigations into the enzyme-inhibiting properties of this compound have identified specific targets. A systematic review on the therapeutic effects of Croton species highlighted that this compound demonstrates in vitro inhibition of α-glucosidase activity. nih.gov This enzyme is involved in the digestion of carbohydrates. Additionally, while not specifying this compound directly, studies on related diterpenoids from Croton oblongifolius, crotocembraneic acid and neocrotocembraneic acid, have shown they exhibit potent inhibition of cyclic AMP phosphodiesterase. scilit.com

α-Glucosidase Inhibitory Activity of this compound

This compound is a cembranoid diterpene isolated from the stem bark of Croton oblongifolius. nih.govdatapdf.com While direct studies on the α-glucosidase inhibitory activity of purified this compound are not extensively detailed in the available research, there is evidence of this activity within the Croton genus. nih.gov α-glucosidase is a key enzyme in carbohydrate digestion, and its inhibition is a therapeutic strategy for managing postprandial hyperglycemia. nih.gov

Investigations into various Croton species have demonstrated their potential to inhibit α-glucosidase. nih.gov For instance, a dichloromethane (B109758) extract from the whole plant of Croton bonplandianum showed potent inhibition of α-glucosidase with an IC50 value of 14.93 μg/mL, which was more potent than the acarbose (B1664774) control. nih.gov Similarly, essential oils from Croton ferrugineus and compounds isolated from Croton krabas have also exhibited α-glucosidase inhibitory activity. nih.gov One study explicitly lists this compound in a table of compounds from Croton species with noted in vitro inhibition of α-glucosidase activity. nih.gov This suggests that cembranoids as a class, and potentially this compound itself, may contribute to the observed antihyperglycemic effects of Croton extracts.

cAMP Phosphodiesterase Inhibition by Related Cembranoids

Cyclic adenosine (B11128) monophosphate (cAMP) is a critical second messenger involved in numerous physiological processes. mdpi.commdpi.com Its intracellular levels are regulated by the enzyme phosphodiesterase (PDE), which hydrolyzes cAMP. mdpi.comcvpharmacology.com Inhibition of cAMP-specific PDEs prevents this breakdown, leading to an accumulation of intracellular cAMP and subsequent modulation of various cellular functions. mdpi.comcvpharmacology.com

Certain cembranoids have been identified as inhibitors of cAMP phosphodiesterase. koreascience.krclockss.org This inhibitory action is believed to be a potential mechanism underlying some of their observed biological effects, such as anti-inflammatory activity. clockss.org By elevating cAMP levels, these compounds can influence signaling pathways that control inflammation and immune responses. mdpi.commdpi.com

Other Mechanistic Cellular Studies with Related Compounds

Apoptosis Induction Mechanisms (e.g., mitochondrial pathway, caspase activation, gene/protein regulation)

Apoptosis, or programmed cell death, is a crucial process for tissue homeostasis, and its dysregulation is a hallmark of cancer. jocmr.commdpi.com It can be initiated through two main pathways: the extrinsic (death receptor) pathway and the intrinsic (mitochondrial) pathway, both of which converge on the activation of effector caspases, like caspase-3, that execute cell death. jocmr.compsu.edu Several studies have shown that cembranoid analogs of this compound can induce apoptosis in cancer cells through various mechanisms.

The intrinsic, or mitochondrial, pathway is a common target. psu.eduscielo.org.ar This pathway is regulated by the Bcl-2 family of proteins, which includes pro-apoptotic members (e.g., Bax, Bad) and anti-apoptotic members (e.g., Bcl-2, Bcl-xL). mdpi.com The cembranoid 7-Acetylsinumaximol B, for example, was found to induce apoptosis in human gastric cancer cells by increasing the expression of pro-apoptotic proteins like Bax and Bad, while decreasing anti-apoptotic proteins like Bcl-2 and Bcl-xL. mdpi.com This shift disrupts the mitochondrial membrane potential, leading to the release of cytochrome c and the subsequent activation of initiator caspase-9 and effector caspase-3. mdpi.com Similarly, the cembranoid dihydrosinularin was shown to activate caspases-3, -8, and -9 in lung cancer cells. jocmr.com

Other signaling pathways are also implicated. A cembranoid from tobacco, α-2,7,11-cyprotermine-4,6-diol (α-CBD), was reported to induce apoptosis in liver cancer cells through pathways potentially involving p53-PUMA, PI3K-Akt, and IL-1-NF-κB-IAP. mdpi.com Another cembranoid, 7-Acetylsinumaximol B, triggered endoplasmic reticulum (ER) stress, which activated the PERK/elF2α/ATF4/CHOP apoptotic pathway in gastric cancer cells. mdpi.com

Table 1: Apoptosis Induction Mechanisms by Cembranoids

| Compound/Analog | Cell Line | Key Mechanistic Findings | Citations |

|---|---|---|---|

| 7-Acetylsinumaximol B | NCI-N87 (Gastric Cancer) | Activates mitochondrial pathway (↑Bax, ↓Bcl-2), releases cytochrome c, activates caspases-3 & -9. Triggers ER stress and PERK/elF2α/ATF4/CHOP pathway. | mdpi.com |

| Dihydrosinularin | CL1-5 (Lung Cancer) | Reduces mitochondrial membrane potential, activates caspases-3, -8, and -9. | jocmr.com |

| α-2,7,11-cyprotermine-4,6-diol (α-CBD) | HepG2 (Liver Cancer) | Induces apoptosis possibly via p53-PUMA, PI3K-Akt, and IL-1-NF-κB-IAP pathways. | mdpi.com |

Reactive Oxygen Species (ROS) Modulation

Reactive oxygen species (ROS) are chemically reactive molecules containing oxygen that are natural byproducts of cellular metabolism. nih.gov While essential for cell signaling at low levels, an overproduction of ROS can lead to oxidative stress, cellular damage, and trigger cell death, a mechanism often exploited in cancer therapy. nih.govfrontiersin.org Some cembranoids have been shown to exert their cytotoxic effects by modulating intracellular ROS levels.

For instance, the cembranoid 13-acetoxysarcocrassolide (B1257093) was found to induce apoptosis in oral cancer cells by disrupting the mitochondrial membrane potential and stimulating the production of ROS. dntb.gov.ua This increase in ROS can lead to oxidative damage to DNA, proteins, and lipids, ultimately culminating in cell death. mdpi.com The ability of cancer cells to manage ROS levels is critical for their survival, and compounds that perturb this balance represent a promising therapeutic strategy. frontiersin.orgbiomolther.org The modulation of ROS by cembranoids highlights a key mechanism through which these compounds can selectively target and eliminate cancer cells, which often have a compromised redox balance compared to normal cells. nih.govmdpi.com

In Vivo Animal Model Investigations Relevant to this compound and Analogs (Excluding Clinical Human Trials)

Evaluation of Cytotoxic Effects in Animal Models (e.g., tumor growth inhibition with related compounds)

The cytotoxic potential of cembranoids observed in cell cultures has been further evaluated in in vivo animal models, demonstrating their ability to inhibit tumor growth. These studies provide crucial preclinical evidence for the anti-cancer activity of this class of compounds.

One study investigated the effects of the cembranoid (1S,2E,4S,7E,11E)-2,7,11-cembratriene-4,6-diol on breast tumor growth in mice. researchgate.net The administration of this compound significantly reduced the size of MDA-MB-231 breast tumors. researchgate.net Mechanistic analysis of the tumors from treated mice revealed a downregulation of the vasculogenesis marker CD31 and suppression of the activated VEGFR2-paxillin-FAK signaling pathway, indicating an anti-angiogenic effect. researchgate.net Another patent described a cembranoid compound that significantly inhibited tumor sprouting and reduced tumor volume and weight in a xenograft model using MDA-MB-231 breast cancer cells. google.com

Table 2: In Vivo Cytotoxic Effects of Cembranoid Analogs

| Compound/Analog | Animal Model | Cancer Type | Key Findings | Citations |

|---|---|---|---|---|

| (1S,2E,4S,7E,11E)-2,7,11-cembratriene-4,6-diol | Mice | Breast Cancer (MDA-MB-231) | Significantly reduced tumor size; downregulated CD31; suppressed VEGFR2 pathway. | researchgate.netnih.gov |

| Cembranoid Compound 1 | Nude Mice Xenograft | Breast Cancer (MDA-MB-231) | Significantly inhibited tumor sprouting; reduced tumor volume and weight. | google.com |

Anti-inflammatory Studies in Animal Models

There is currently a lack of published scientific literature detailing in vivo studies of the anti-inflammatory effects of the isolated compound this compound in animal models. While extracts of Croton species have been investigated for anti-inflammatory properties, specific data on this compound's efficacy and the models used are not available. mdpi.comresearchgate.netnih.gov

Antimalarial Activity in Animal Models

Specific in vivo studies on the antimalarial activity of purified this compound in animal models, such as those using Plasmodium berghei, have not been reported in the available scientific literature. The traditional use of Croton species for treating malaria has prompted research into the antiplasmodial activity of crude extracts. scielo.brnih.govspringermedizin.denih.gov For instance, studies on extracts from Croton macrostachyus have shown promising antiplasmodial activity against Plasmodium berghei in mice. nih.govspringermedizin.de However, these findings pertain to the whole extract and not to the isolated this compound.

Structural Modifications and Structure Activity Relationship Sar Studies of Neocrotocembranal Analogs

Synthesis of Neocrotocembranal Derivatives

A notable area of investigation has been the semisynthesis of derivatives from related cembranoid compounds, such as neocrotocembraneic acid, which shares a structural framework with this compound. nih.govnih.gov Researchers have successfully designed and synthesized novel amide derivatives of neocrotocembraneic acid with the goal of evaluating them as potential antitumor agents. nih.gov

The synthesis process typically involves modifying the carboxylic acid functional group present in neocrotocembraneic acid. nih.gov This is often achieved through standard amide coupling reactions. mdpi.com In a specific study, a series of amide derivatives were created, and their antiproliferative activities were systematically evaluated against several human tumor cell lines. nih.gov This strategic modification allows for the introduction of diverse chemical functionalities at a specific position on the molecule, enabling a detailed exploration of how these changes affect the compound's biological profile. nih.govgeorgiasouthern.edu

Elucidation of Structure-Activity Relationships (SAR)

SAR studies aim to connect the specific structural features of a molecule to its biological effect. gardp.org By synthesizing and testing a series of related analogs, researchers can identify which parts of the molecule are essential for its activity. oncodesign-services.com

A pharmacophore is the essential three-dimensional arrangement of functional groups in a molecule that is responsible for its biological activity. asau.ru For the amide derivatives of neocrotocembraneic acid, SAR studies have provided insights into these key features. nih.gov

The cembranoid skeleton itself appears to be a crucial component of the pharmacophore. However, the modifications at the carboxylic acid group have a significant impact on antiproliferative activity, indicating this region is key for target interaction. The introduction of an amide linkage with various substituents allows for modulation of properties like hydrogen bonding capacity, lipophilicity, and steric bulk, which are critical determinants of biological activity. nih.gov For instance, the presence of an aromatic amine, particularly one with a trifluoromethyl group, was found to significantly enhance potency against certain cancer cell lines. nih.gov This suggests that an aromatic ring system coupled with an electron-withdrawing group at a specific position is a key pharmacophoric element for the observed antitumor activity.

The modification of functional groups is a cornerstone of lead optimization in drug discovery, influencing a compound's potency and its selectivity towards a specific biological target. oncodesign-services.comnih.gov In the case of neocrotocembraneic acid amide derivatives, systematic modifications have yielded clear SAR trends. nih.gov

A study evaluating these derivatives against three human tumor cell lines—HeLa (cervical cancer), K562 (chronic myeloid leukemia), and K562/A02 (leukemia multidrug-resistant)—found that the nature of the amide substituent dramatically influenced cytotoxic potency. nih.gov While some of the synthesized compounds showed moderate to good activity across all cell lines, one derivative, compound 8a (N-(4-(trifluoromethyl)phenyl)amide), demonstrated particularly potent antiproliferative activity. Notably, its effect against the drug-resistant K562/A02 cell line was more potent than that of the reference drug, etoposide (B1684455). nih.gov This highlights the critical impact of the trifluoromethyl-substituted phenyl group on overcoming mechanisms of drug resistance. nih.gov

The data suggests that introducing specific electronic and steric features on the amide's phenyl ring can significantly enhance potency. This targeted modification provides a pathway for developing analogs with improved therapeutic profiles, potentially as modulators for multidrug resistance. nih.gov

| Compound | Amide Substituent (R) | HeLa | K562 | K562/A02 |

|---|---|---|---|---|

| Neocrotocembraneic Acid | -OH (Parent Acid) | 36.12 ± 2.11 | 45.83 ± 1.54 | 50.17 ± 2.31 |

| 8a | 4-(Trifluoromethyl)phenyl | 10.15 ± 0.83 | 12.11 ± 0.92 | 14.32 ± 1.06 |

| 8b | 4-Methoxyphenyl | 25.64 ± 1.95 | 31.42 ± 2.18 | 35.78 ± 1.67 |

| 8c | 4-Chlorophenyl | 15.23 ± 1.12 | 18.99 ± 1.34 | 22.51 ± 1.48 |

| 8d | Phenyl | 28.97 ± 2.03 | 34.65 ± 2.25 | 41.03 ± 1.99 |

| Etoposide | (Reference Drug) | 4.89 ± 0.51 | 3.12 ± 0.35 | 20.14 ± 1.55 |

Key Pharmacophores for Biological Activity

Computational Approaches in SAR Analysis (e.g., molecular docking)

Computational methods are powerful tools in modern medicinal chemistry for analyzing and predicting structure-activity relationships. oncodesign-services.comnih.gov Techniques like molecular docking, quantitative structure-activity relationship (QSAR) modeling, and molecular dynamics simulations provide insights into how a ligand (such as a this compound analog) might interact with its biological target at a molecular level. nih.govpensoft.net

Molecular docking, for example, predicts the preferred orientation of a molecule when bound to a protein target, helping to rationalize observed biological activities. nih.govmdpi.com By calculating a binding score and analyzing interactions like hydrogen bonds and hydrophobic contacts, researchers can understand why certain functional group modifications lead to increased or decreased potency. pensoft.netmdpi.com This information is invaluable for the rational design of new analogs with improved affinity and selectivity. nih.gov

While specific molecular docking studies on the amide derivatives of neocrotocembraneic acid have not been detailed in the primary literature, the application of such computational approaches would be a logical next step. nih.gov These methods could help elucidate the binding mode of potent compounds like derivative 8a within its target protein, potentially explaining its effectiveness against multidrug-resistant cells and guiding the synthesis of next-generation compounds. nih.govnih.gov

Future Research Directions and Potential Applications of Neocrotocembranal

Unexplored Biological Activities and Targets

The known biological activities of Neocrotocembranal provide a solid foundation for exploring its broader therapeutic potential. Currently documented activities include cytotoxicity against P-388 murine leukemia cells and inhibition of thrombin-induced platelet aggregation. acs.orgnih.gov Furthermore, related cembranoids from Croton species have been evaluated for inhibitory activity against cAMP phosphodiesterase and α-glucosidase. researchgate.netnih.gov

Future investigations should aim to screen this compound against a wider array of biological targets. Given the prevalence of diterpenoids in the Croton genus with known anti-inflammatory and anticancer properties, these areas are of immediate interest. scielo.brmdpi.com

Potential areas for investigation include:

Expanded Anticancer Screening: Testing against a diverse panel of human cancer cell lines, including those known for multidrug resistance, is a logical next step. nih.gov A study on a related compound, nasimalun A from C. oblongifolius, showed moderate cytotoxicity, suggesting the potential for synergism or broader activity within this chemical family. divyarasayan.orgresearchgate.net

Anti-inflammatory Mechanisms: Many cembranoid diterpenes exhibit anti-inflammatory effects. mdpi.com Research should explore this compound's ability to modulate key inflammatory pathways, such as the NF-κB and MAPK signaling pathways, and its effect on the production of inflammatory mediators like nitric oxide (NO) and various cytokines.

Neuroprotective Effects: The role of cAMP signaling in neurological health is well-established, and inhibitors of cAMP-specific phosphodiesterases (PDEs) are being explored for neurodegenerative diseases. nih.gov Investigating this compound's potential as a PDE inhibitor could reveal neuroprotective applications. researchgate.net

Antiviral and Antimicrobial Activity: Cembranoids from other natural sources, such as tobacco, have demonstrated anti-HIV and antimicrobial properties. nih.gov Screening this compound against a range of viruses and pathogenic microbes could uncover new therapeutic avenues.

Identifying the specific molecular targets for its known activities is crucial. For instance, while it inhibits platelet aggregation induced by thrombin, the precise receptor or enzyme it interacts with in the coagulation cascade remains unknown. acs.org Similarly, identifying the cellular components it targets to induce cytotoxicity is essential for understanding its anticancer potential. mdpi.com

Strategies for Enhanced Production and Derivatization

Currently, this compound is obtained through extraction from the bark of Croton oblongifolius, a process that can be limited by plant availability and yield. acs.orgscielo.br To facilitate extensive research and potential commercialization, more efficient and scalable production methods are necessary.

Future strategies should include:

Total and Semi-Synthesis: The development of a total chemical synthesis pathway for this compound would provide a reliable supply and open the door for creating structural analogs. Semi-synthetic modification of more abundant related cembranoids, such as neocrotocembraneic acid, has already proven successful for generating derivatives with enhanced bioactivity, particularly against multidrug-resistant cancer cells. nih.gov

Biotechnological Production: Plant biotechnology offers a sustainable alternative. Establishing cell or tissue cultures of Croton oblongifolius could enable controlled production in bioreactors. researchgate.net Furthermore, metabolic engineering in host organisms like Nicotiana tabacum (tobacco) or yeast, which have been successfully used to produce other cembranoids, could be explored. frontiersin.orgoup.com This involves identifying and transferring the biosynthetic genes responsible for this compound production into a microbial or plant-based chassis for large-scale fermentation or cultivation.

Derivatization for Improved Properties: Creating a library of this compound derivatives through chemical modification is a key strategy to improve its potency, selectivity, and pharmacokinetic properties. asau.ru As demonstrated with amide derivatives of neocrotocembraneic acid, such modifications can lead to compounds with potent activity against drug-resistant cell lines. nih.gov Structure-activity relationship (SAR) studies on these derivatives will be critical to identify the key functional groups responsible for bioactivity. nih.gov

Advanced Mechanistic Elucidation of Action

A deeper understanding of how this compound exerts its biological effects at the molecular level is paramount for its development as a therapeutic agent. Initial studies have pointed towards several potential mechanisms that now require detailed investigation.

One promising lead is the inhibition of cyclic adenosine (B11128) monophosphate (cAMP) phosphodiesterase. researchgate.netuonbi.ac.ke PDEs are enzymes that degrade cAMP, a critical second messenger in numerous cellular processes. nih.govwikipedia.org By inhibiting PDE, this compound could increase intracellular cAMP levels, which is known to have potent anti-inflammatory and immune-regulatory effects. mdpi.comnih.gov Future research should confirm which specific PDE subtypes (e.g., PDE4, PDE7) are targeted by this compound and explore the downstream consequences of this inhibition in relevant cell types, such as immune cells. nih.gov

Regarding its cytotoxic activity, studies on extracts from C. oblongifolius and related compounds suggest the induction of apoptosis via mitochondrial pathways and oxidative stress. spandidos-publications.com Advanced mechanistic studies on pure this compound should investigate its specific role in this process. This includes examining its effects on:

Apoptotic Pathways: Determining if it activates key initiator and executioner caspases (e.g., caspase-9, caspase-3) and its influence on the expression of pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2) proteins. spandidos-publications.com

Cell Cycle Progression: Analyzing its impact on different phases of the cell cycle to see if it induces cell cycle arrest, a common mechanism for anticancer agents. researchgate.net

Signaling Cascades: Investigating its influence on critical cancer-related signaling pathways, such as the c-Jun N-terminal kinase (JNK) pathway, which has been implicated in apoptosis induced by other diterpenes. tandfonline.com

Preclinical Development Pathways (Emphasizing in vitro and Animal Model Studies)

The transition of this compound from a laboratory curiosity to a potential clinical candidate requires a structured preclinical development program. This process builds upon initial in vitro findings to establish efficacy and safety in more complex biological systems.

The foundational in vitro data for this compound has demonstrated its potential in two key areas: oncology and hematology.

Table 1: Summary of Published In Vitro Activities of this compound

| Activity | Assay System | Result (IC₅₀) | Reference |

|---|---|---|---|

| Cytotoxicity | P-388 Murine Leukemia Cells | 6.48 µg/mL | acs.orgnih.gov |

Building on this, the preclinical pathway should advance to more comprehensive in vitro and in vivo animal model studies.

In Vitro Advancement: The initial cytotoxicity finding in a murine leukemia line needs to be expanded. mdpi.comresearchgate.net A comprehensive screening against a panel of human cancer cell lines, including solid tumors (e.g., breast, colon, lung) and hematological malignancies, is required. thieme-connect.comnih.gov Studies on derivatives have already shown promise against human cervical cancer (HeLa) and chronic myeloid leukemia (K562) cells. nih.gov

In Vivo Animal Model Studies: To date, there are no published in vivo studies for this compound. Based on its in vitro profile, suitable animal models should be employed to assess its efficacy.

Oncology Models: Xenograft models, where human cancer cells are implanted into immunocompromised mice, are standard for evaluating anticancer agents. tandfonline.com For example, a P-388 leukemia model in mice would be a direct follow-up to the initial in vitro findings.

Thrombosis and Inflammation Models: To investigate its anti-platelet activity in vivo, models of thrombosis, such as a ferric chloride-induced arterial thrombosis model in rats or mice, could be utilized. Given the link between inflammation and many chronic diseases, its potential anti-inflammatory effects should be tested in models like carrageenan-induced paw edema in rats. scispace.com

Pharmacokinetic and Toxicological Studies: Before human trials, comprehensive studies in animals are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of this compound. Acute and chronic toxicity studies in at least two different animal species are required to establish a preliminary safety profile.

This structured preclinical evaluation will be critical to determine if the promising in vitro activities of this compound translate into tangible therapeutic effects in a living organism, thereby justifying its progression into clinical development.

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| Neocrotocembraneic acid |

| Nasimalun A |

| Bax |

| Bak |

Q & A

Q. How can researchers address bioactivity discrepancies in this compound across cell lines?

- Answer : Standardize culture conditions (e.g., serum concentration, hypoxia levels) and validate receptor expression profiles via flow cytometry. Use linear regression to correlate bioactivity with receptor density, presenting data in correlation matrices .

Methodological Guidelines from Evidence

- Experimental Design : Ensure questions are measurable, feasible, and analytically rigorous (e.g., dose-response curves, comparative tables) .

- Data Presentation : Follow journal standards (e.g., Beilstein Journal of Organic Chemistry) for reproducible methods and supplementary data .

- Ethical Compliance : Align in vivo studies with institutional protocols and document transparency in data collection .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.